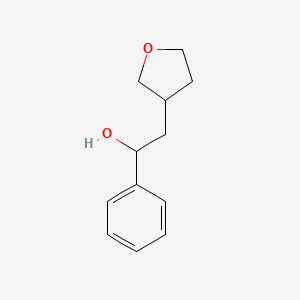
2-(Oxolan-3-yl)-1-phenylethan-1-ol
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The phenyl group and the oxolane ring could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Derivatives for Biological Evaluation : Novel derivatives of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol were synthesized and showed potential in suppressing A549 lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).
- NMR Studies with Lanthanide Shift Reagents : Chiral ester derivatives of 2-phenylethan-1-ol combined with chiral lanthanide shift reagents allowed differentiation of prochiral and homo prochiral protons in NMR spectrometry, aiding in chemical analysis (Coxon et al., 2001).
Biotechnological and Sensory Applications
- Fluorescent Sensor Development : A fluorescent Schiff base was synthesized for potential use as a Cu(II) ion selective sensor, indicating the applicability of derivatives in sensory technology (Yıldırım & Kaya, 2010).
- Biosensor for Biooxidation Monitoring : A whole-cell biosensor using Gluconobacter oxydans was developed for monitoring 2-phenylethanol biooxidation, demonstrating its use in biotechnological processes (Schenkmayerova et al., 2015).
- Advances in Biotechnological Production : Research has focused on microbial transformation processes for the production of 2-phenylethanol, used in cosmetics and food industries, highlighting environmentally friendly production methods (Hua & Xu, 2011).
Analytical and Physical Chemistry
- Study of Hydrogen-bonded Complexes : Research on the binding energy of hydrogen-bonded complexes involving 1-phenylethanol contributes to the understanding of molecular interactions in gas phases (Mons et al., 2000).
- Liquid-Liquid Equilibria Analysis : Studies on liquid-liquid equilibrium of 2-phenylethan-1-ol with alkanes provided insights into molecular interactions and solution behaviors (Alonso Tristán et al., 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(oxolan-3-yl)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZRFQTVUOQGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-3-yl)-1-phenylethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



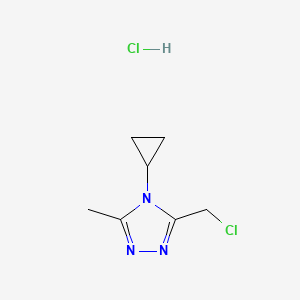
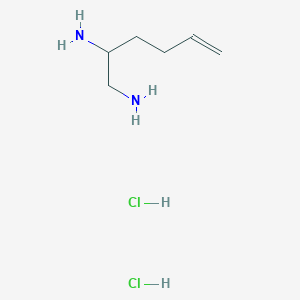
![[3-(4-Methylphenyl)phenyl]methanamine hydrochloride](/img/structure/B1459140.png)
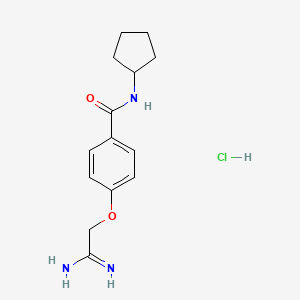
![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)
![7-[4-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1459143.png)
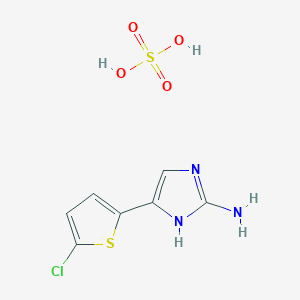

![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)




